molecular formula C10H20N2S B14131190 2,6-Dimethyl-1-piperidinepropanethioamide CAS No. 1016890-45-1

2,6-Dimethyl-1-piperidinepropanethioamide

Cat. No.: B14131190
CAS No.: 1016890-45-1
M. Wt: 200.35 g/mol
InChI Key: GTAOCZQAPMNKRT-UHFFFAOYSA-N
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Description

3-(2,6-dimethylpiperidin-1-yl)propanethioamide is an organic compound with the molecular formula C10H20N2S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a thioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dimethylpiperidin-1-yl)propanethioamide typically involves the reaction of 2,6-dimethylpiperidine with a suitable thioamide precursor. One common method is the reaction of 2,6-dimethylpiperidine with 3-chloropropanethioamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of 3-(2,6-dimethylpiperidin-1-yl)propanethioamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dimethylpiperidin-1-yl)propanethioamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thioamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioamide group, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, dichloromethane or tetrahydrofuran as solvent, and a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amine.

    Substitution: Various substituted thioamides depending on the reagents used.

Scientific Research Applications

3-(2,6-dimethylpiperidin-1-yl)propanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,6-dimethylpiperidin-1-yl)propanethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperidine: A related compound with similar structural features but lacking the thioamide group.

    3-(2,6-Dimethylpiperidin-1-yl)propylamine: Another related compound where the thioamide group is replaced by an amine group.

Uniqueness

3-(2,6-dimethylpiperidin-1-yl)propanethioamide is unique due to the presence of both the piperidine ring and the thioamide group, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

1016890-45-1

Molecular Formula

C10H20N2S

Molecular Weight

200.35 g/mol

IUPAC Name

3-(2,6-dimethylpiperidin-1-yl)propanethioamide

InChI

InChI=1S/C10H20N2S/c1-8-4-3-5-9(2)12(8)7-6-10(11)13/h8-9H,3-7H2,1-2H3,(H2,11,13)

InChI Key

GTAOCZQAPMNKRT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1CCC(=S)N)C

Origin of Product

United States

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